molecular formula C16H20N2O2 B182442 2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile CAS No. 102201-30-9

2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile

Cat. No.: B182442
CAS No.: 102201-30-9
M. Wt: 272.34 g/mol
InChI Key: RSTPHKRGPMBLJJ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile is an organic compound characterized by the presence of two methoxy groups attached to a phenyl ring, an isopropyl group, and two nitrile groups

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with isopropylmagnesium bromide to form the corresponding alcohol. This intermediate is then subjected to dehydration and subsequent nitrile formation using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in the presence of a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and nitrile functionalities play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-12(2)16(11-18,8-5-9-17)13-6-7-14(19-3)15(10-13)20-4/h6-7,10,12H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTPHKRGPMBLJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC#N)(C#N)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545391
Record name 2-(3,4-Dimethoxyphenyl)-2-(propan-2-yl)pentanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102201-30-9
Record name 2-(3,4-Dimethoxyphenyl)-2-(propan-2-yl)pentanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

438.4 g (2 mol) of α-isopropyl-veratryl cyanide and 204.2 g (2.4 mol) of 3-methoxypropionitrile are dissolved in 400 ml of dimethylformamide, 36 ml of a 5.5 molar solution of sodium methylate are added, and the mixture is heated to 85° C. for 1/2 hour. After cooling, water is added to the reaction mixture and the reaction product separates by crystallisation. Recrystallised from methanol/water, the product melts at 97° C.
Quantity
438.4 g
Type
reactant
Reaction Step One
Quantity
204.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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